N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 902864-20-4
Cat. No.: VC11905472
Molecular Formula: C18H17BrN4O
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902864-20-4 |
|---|---|
| Molecular Formula | C18H17BrN4O |
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
| Standard InChI Key | FZSLABCXGGKEHU-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
N-(4-Bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has the molecular formula C₁₈H₁₇BrN₄O and a molecular weight of 385.3 g/mol. The compound’s structure integrates a 1,2,3-triazole ring substituted at the 1-position with a 3-ethylphenyl group, at the 4-position with a carboxamide linked to a 4-bromophenyl moiety, and at the 5-position with a methyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
| CAS Registry Number | 902864-20-4 |
| SMILES | CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
| InChIKey | FZSLABCXGGKEHU-UHFFFAOYSA-N |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |
The bromine and ethyl substituents enhance lipophilicity (logP ≈ 3.8), favoring membrane permeability but limiting bioavailability without formulation aids.
Synthesis and Manufacturing
Click Chemistry-Based Synthesis
The compound is synthesized via Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. This copper(I)-catalyzed reaction between an alkyne and an azide yields the 1,2,3-triazole core with high regioselectivity. A representative synthetic pathway involves:
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Azide Preparation: 3-Ethylphenyl azide generated from sodium azide and 3-ethylbromobenzene.
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Alkyne Precursor: 4-Bromo-N-(propioloyl)aniline synthesized via carbodiimide-mediated coupling.
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Cycloaddition: Reacting the azide and alkyne in the presence of Cu(I) (e.g., CuBr(PPh₃)₃) at 60°C for 12 hours yields the triazole intermediate.
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Methylation: Introducing the 5-methyl group via iodomethane in the presence of K₂CO₃.
Reaction yields typically range from 65–78%, with purity >95% achievable via silica gel chromatography.
Structural and Electronic Properties
Spectroscopic Characterization
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NMR:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 4H, Ar-H), 2.89 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.27 (t, J=7.6 Hz, 3H, CH₂CH₃).
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¹³C NMR: Peaks at 165.2 ppm (C=O), 148.1 ppm (triazole-C), and 122–132 ppm (aromatic carbons).
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IR: Strong absorption at 1685 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole ring).
Computational Modeling Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on triazole N2 and carbonyl oxygen, suggesting hydrogen-bonding sites for target binding .
Biological Activity Profile
Anticancer Activity
Triazole derivatives with bromine substituents exhibit pro-apoptotic effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 18–45 μM). Molecular docking suggests the bromophenyl moiety intercalates DNA, while the triazole disrupts topoisomerase II activity.
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